3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid
Overview
Description
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom at the 5-position and a methoxyphenyl group at the 3-position of the acrylic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like chloroacetyl chloride.
Chlorination: The benzofuran ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Acrylic Acid: The chlorinated benzofuran is coupled with 4-methoxyphenylacrylic acid through a Heck reaction or a similar coupling reaction, using palladium catalysts and suitable ligands under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio-substituted benzofuran derivatives.
Scientific Research Applications
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid
- 3-(5-Fluoro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid
- 3-(5-Iodo-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid
Uniqueness
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The methoxyphenyl group also contributes to its distinct properties, potentially enhancing its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-3-(5-chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-22-14-5-2-11(3-6-14)15(10-18(20)21)17-9-12-8-13(19)4-7-16(12)23-17/h2-10H,1H3,(H,20,21)/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSLTVKCHIZWRU-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)C2=CC3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\C(=O)O)/C2=CC3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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